![molecular formula C19H13ClF3N3O3S B2415409 3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 321432-50-2](/img/structure/B2415409.png)
3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C19H13ClF3N3O3S and its molecular weight is 455.84. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Conformations and Hydrogen Bonding
Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines has revealed unique molecular conformations and hydrogen bonding patterns. Compounds with the reduced pyridine ring exhibit a half-chair conformation, with the methylsulfonyl substituent occupying an equatorial site. These compounds, although not isostructural, show similarities in molecular conformations, with subtle differences in the orientation of the N-benzyl and methylsulfonyl substituents. Moreover, these molecules exhibit intricate hydrogen bonding interactions, forming dimers, ribbons, and sheets in their respective crystalline structures (Sagar et al., 2017).
Synthesis of Pyrazole and Pyridine Derivatives
The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of chlor-antraniliprole, an insecticide, involves multiple steps. The process includes nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The method highlighted for bromination is advantageous due to its simplicity, rapid reaction, and ability to improve product yield and purity. The product and intermediates were validated using 1H NMR spectrometry (Wen-bo, 2011).
Synthesis of Furo[3,2-c]pyridine Derivatives
The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives involves a series of reactions, starting from the preparation of 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. Subsequent steps involve reactions with phosphorus sulfide, methyl iodide, and heterocyclic secondary amines, culminating in the production of various substituted furopyridines and carboxylic acids (Bradiaková et al., 2009).
Synthesis and Properties of Polyamide-Imides
A CF3-containing diamine was synthesized, leading to the creation of novel polyamide-imides (PAIs) with outstanding solubility, thermal stability, and other notable properties. These PAIs, synthesized from sulfur-containing diimide-diacid by direct polycondensation, show excellent solubility in various solvents and possess remarkable thermal stability, indicated by high glass transition temperatures and char yields. Their notable optical properties include low refractive indexes and birefringence due to the presence of trifluoromethyl pendent groups and thioether bridged ortho-catenated aromatic rings (Shockravi et al., 2009).
properties
IUPAC Name |
[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3S/c1-12-4-6-15(7-5-12)30(27,28)29-26-17(13-3-2-8-24-10-13)18-16(20)9-14(11-25-18)19(21,22)23/h2-11H,1H3/b26-17- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDLZIZQFZQPLB-ONUIUJJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CN=CC=C2)\C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.